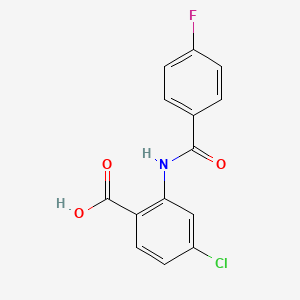

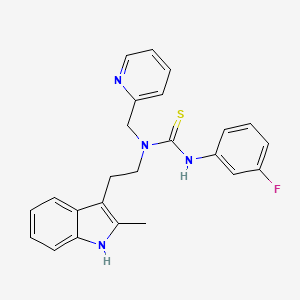

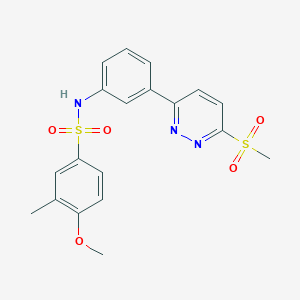

![molecular formula C15H13IN2O3S B2546537 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866138-25-2](/img/structure/B2546537.png)

5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a derivative of 1,5-benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused to a benzene ring. These compounds are of significant interest due to their diverse biological activities, including antiproliferative properties. The presence of a sulfonyl group attached to the nitrogen atom of the diazepine ring is a common structural feature in these molecules, which can influence their atropisomeric and conformational properties .

Synthesis Analysis

The synthesis of related 1,5-benzodiazepine derivatives often involves the introduction of sulfonyl groups to the nitrogen atom of the diazepine ring. For instance, the synthesis of N-sulfonyl-1,5-benzodiazepines can be achieved by introducing sulfonyl groups such as p-tosyl or mesyl groups . Additionally, the synthesis of 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines, which are structurally related to the compound , has been reported using 2-(bromomethyl)-1-sulfonylaziridines and 2-aminothiophenol in the presence of K2CO3 . These methods could potentially be adapted for the synthesis of 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Molecular Structure Analysis

The molecular structure of N-sulfonyl-1,5-benzodiazepines has been studied, revealing that the sulfonyl substituent tends to occupy a position over the diazepine ring in a folded conformation. This is in contrast to N-benzoyl derivatives, where the substituent is anti to the diazepine ring. Computational studies support these observations, and the conformational preferences are believed to be influenced by the nature of the substituents on the sulfonyl group .

Chemical Reactions Analysis

The chemical reactivity of 1,5-benzodiazepine derivatives can be influenced by the presence of sulfonyl groups. For example, the introduction of a C6-methyl group can freeze the conformation around the sp2-sp2 axis in an Ar-N(SO2) moiety, leading to atropisomers with extraordinary stability . This suggests that the compound may also exhibit unique reactivity patterns due to the presence of the 4-iodophenylsulfonyl group, which could affect its conformational dynamics and stereochemical stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-benzodiazepine derivatives are closely related to their molecular structure. The atropisomeric and conformational properties of these compounds can lead to differences in their stereochemical stability, as indicated by the Gibbs free energy of activation (ΔG‡) for the interconversion of atropisomers. For instance, N-sulfonyl-1,5-benzodiazepines have been reported to have a ΔG‡ of approximately 132 kJ/mol, which is higher than that of their N-benzoyl counterparts . This suggests that the compound may also have significant stereochemical stability, which could influence its solubility, melting point, and other physical properties.

Eigenschaften

IUPAC Name |

5-(4-iodophenyl)sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IN2O3S/c16-11-5-7-12(8-6-11)22(20,21)18-10-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFIQCUZJAFSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

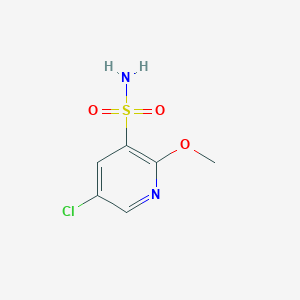

![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

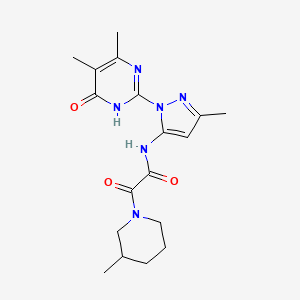

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)

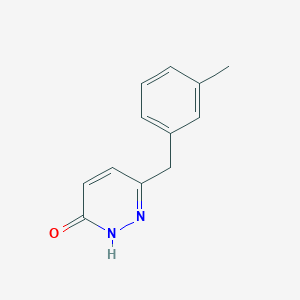

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)